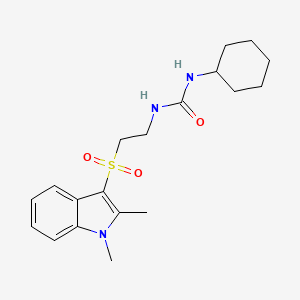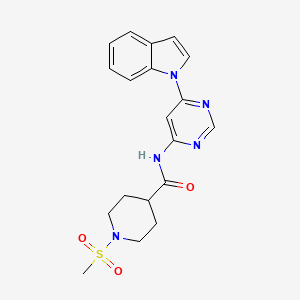
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It selectively targets and inhibits the activity of a protein called Mps1, which is essential for the proper functioning of the mitotic spindle checkpoint. This checkpoint ensures that chromosomes are properly aligned and segregated during cell division, and defects in this process can lead to the formation of aneuploid cells, which are a hallmark of many types of cancer.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
Research on novel piperidine derivatives, including those structurally related to N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, has demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds effectively inhibited the formation of blood vessels in vivo in chick chorioallantoic membrane (CAM) models and exhibited differential migration and band intensities in DNA binding/cleavage assays. The presence of electron-donating and withdrawing groups in these compounds influences their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Antimicrobial Activity
A series of derivatives have been synthesized and characterized, showing potent in vitro antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria. These findings suggest the potential of these compounds as antimicrobial agents, with specific derivatives showing significant inhibitory activity (Krishnamurthy et al., 2011).
Anticancer Activity
Research into 2-methyl-3-(2-(piperazin-1-yl)ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their antiproliferative effect against human cancer cell lines. Among the series, certain compounds exhibited good activity across various cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).
properties
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-28(26,27)23-9-6-15(7-10-23)19(25)22-17-12-18(21-13-20-17)24-11-8-14-4-2-3-5-16(14)24/h2-5,8,11-13,15H,6-7,9-10H2,1H3,(H,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAJJTXAJOQGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2464680.png)
![4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2464683.png)
![3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2464686.png)
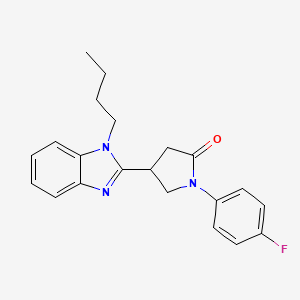
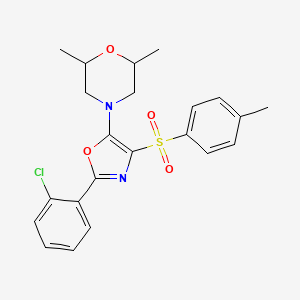
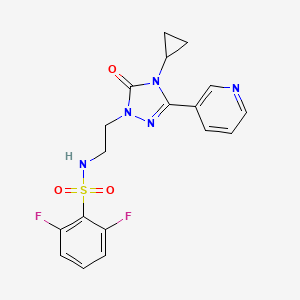
![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2464693.png)
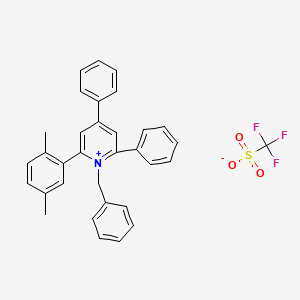
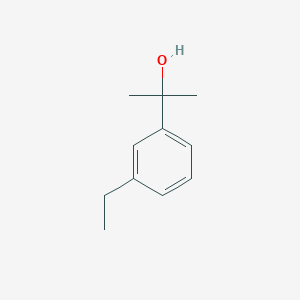
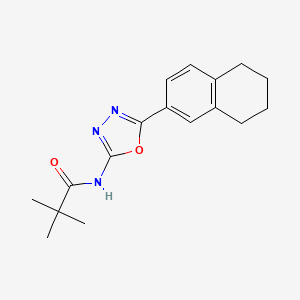
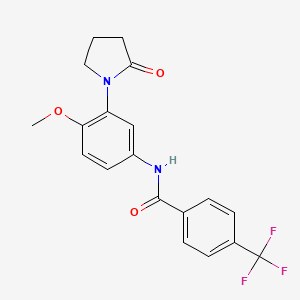
![N-[(2-Bromophenyl)-phenylmethyl]-2,6-difluoro-N-methylpyridine-3-sulfonamide](/img/structure/B2464701.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2464702.png)
